molecular formula C12H17N3O2S B12190135 (4-Methyl-1,2,3-thiadiazol-5-yl)(1-oxa-4-azaspiro[4.5]dec-4-yl)methanone

(4-Methyl-1,2,3-thiadiazol-5-yl)(1-oxa-4-azaspiro[4.5]dec-4-yl)methanone

Cat. No.: B12190135
M. Wt: 267.35 g/mol
InChI Key: WOJVGYHUCQFZMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Methyl-1,2,3-thiadiazol-5-yl)(1-oxa-4-azaspiro[45]dec-4-yl)methanone is a synthetic organic compound that features a unique combination of a thiadiazole ring and a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-1,2,3-thiadiazol-5-yl)(1-oxa-4-azaspiro[4.5]dec-4-yl)methanone typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as thiosemicarbazides and nitriles, under acidic or basic conditions.

    Spirocyclic Structure Formation: The spirocyclic structure is introduced by reacting the thiadiazole intermediate with a suitable spirocyclic precursor, such as a spirocyclic ketone or lactone, under controlled conditions.

    Final Coupling Reaction: The final step involves coupling the thiadiazole-spirocyclic intermediate with a methanone group, typically using reagents like acyl chlorides or anhydrides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-1,2,3-thiadiazol-5-yl)(1-oxa-4-azaspiro[4.5]dec-4-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can lead to the formation of thiols or amines, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, amines.

    Substitution: Amino-thiadiazoles, thio-thiadiazoles.

Scientific Research Applications

(4-Methyl-1,2,3-thiadiazol-5-yl)(1-oxa-4-azaspiro[4.5]dec-4-yl)methanone has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.

    Materials Science: The compound is explored for its use in the development of novel polymers and materials with specific electronic and optical properties.

    Biological Studies: It serves as a probe in biochemical studies to understand the interactions of thiadiazole-containing compounds with biological targets.

Mechanism of Action

The mechanism of action of (4-Methyl-1,2,3-thiadiazol-5-yl)(1-oxa-4-azaspiro[4.5]dec-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring can form hydrogen bonds and other interactions with active sites, while the spirocyclic structure provides rigidity and specificity. This dual interaction can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    (4-Methyl-1,2,3-thiadiazol-5-yl)methanone: Lacks the spirocyclic structure, making it less rigid and potentially less specific in its interactions.

    (1-Oxa-4-azaspiro[4.5]dec-4-yl)methanone: Lacks the thiadiazole ring, which reduces its ability to form specific interactions with biological targets.

Uniqueness

(4-Methyl-1,2,3-thiadiazol-5-yl)(1-oxa-4-azaspiro[4.5]dec-4-yl)methanone is unique due to its combination of a thiadiazole ring and a spirocyclic structure. This dual feature enhances its specificity and potential efficacy in various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C12H17N3O2S

Molecular Weight

267.35 g/mol

IUPAC Name

(4-methylthiadiazol-5-yl)-(1-oxa-4-azaspiro[4.5]decan-4-yl)methanone

InChI

InChI=1S/C12H17N3O2S/c1-9-10(18-14-13-9)11(16)15-7-8-17-12(15)5-3-2-4-6-12/h2-8H2,1H3

InChI Key

WOJVGYHUCQFZMF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCOC23CCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.